Bis-PEG17-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

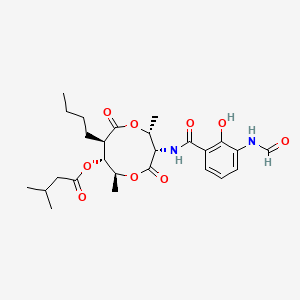

Bis-PEG17-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Aplicaciones Científicas De Investigación

Polymeric Architecture and Drug Delivery

Bis-PEG17-NHS ester is utilized in the development of polymeric architectures for drug delivery. For example, paclitaxel, an anticancer drug, was covalently conjugated with a bis(PEG) polymer to enhance drug solubility and cytotoxicity, demonstrating a 10-fold increase in cytotoxicity with the PAMAM dendrimer-succinic acid-paclitaxel conjugate compared to the nonconjugated drug (Khandare et al., 2006).

Dipeptide Synthesis

Bis-PEG17-NHS ester plays a role in peptide synthesis. It has been used as a coupling agent for dipeptide synthesis, enabling the coupling reaction between N-hydroxysuccinimide (NHS) esters and amines under mild conditions (Huang & Feng, 2016).

Bone-Targeted Imaging and Therapy

Bis-PEG17-NHS ester contributes to bone-targeted imaging and therapy. It was used in the synthesis of bisphosphonate (BP) particles for long-term bone-targeted imaging and therapy, showing no cytotoxic effect on human osteosarcoma cell lines and minor toxicity on mouse macrophage cells (Gluz, Mizrahi, & Margel, 2013).

Development of Biocompatible Fullerenes

In the field of biocompatible materials, Bis-PEG17-NHS ester has been used in the development of water-soluble C60-PEG conjugates for potential biomedical applications (Aroua, Schweizer, & Yamakoshi, 2014).

Theranostic Nanoagents

The compound aids in creating theranostic nanoagents. For instance, polyethylene glycol (PEG)-modified polypyrrole-coated bismuth nanohybrids using Bis-PEG17-NHS ester exhibited excellent physiological stability and compatibility for X-ray computed tomography/photoacoustic dual-modal imaging and photothermal therapy (Yang et al., 2018).

Regenerative Medicine and Drug Delivery

Bis-PEG17-NHS ester is significant in regenerative medicine and drug delivery. A study showed that reducing the density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading to bioactive hydrogels (Browning et al., 2013).

Ester Synthesis in Organic Solvents

It plays a role in ester synthesis catalyzed by polyethylene glycol-modified lipase in organic solvents like benzene, demonstrating efficient ester synthesis reactions (Inada et al., 1984).

Synthesis of Linear−Dendritic Diblock Copolymers

Bis-PEG17-NHS ester is utilized in the synthesis of linear−dendritic diblock copolymers for photoaddressable materials and potential applications in liquid crystal technologies (Barrio et al., 2009).

Biopharmaceutical Analysis

In the field of biopharmaceuticals, Bis-PEG17-NHS ester is used for the PEGylation process to improve bioavailability and reduce immunogenicity of active peptides or proteins (Crafts et al., 2016).

Protein Conjugation and Labeling

It's also employed in protein conjugation and labeling, as seen in the synthesis of a bis(aminoethanethiol) ligand with an NHS ester group for protein conjugation and 99mTc labeling (Eisenhut et al., 1991).

Propiedades

Fórmula molecular |

C46H80N2O25 |

|---|---|

Peso molecular |

1061.14 |

Nombre IUPAC |

bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-heptadecaoxapentapentacontanedioate |

InChI |

InChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2 |

Clave InChI |

NKGAYEIPIYDEJM-UHFFFAOYSA-N |

SMILES |

O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)ON(C(CC2)=O)C2=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bis-PEG17-NHS ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

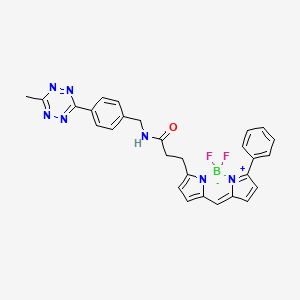

![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)